molecular formula C18H28N4O B2464444 N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide CAS No. 2034306-67-5

N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide

Cat. No.: B2464444
CAS No.: 2034306-67-5
M. Wt: 316.449
InChI Key: IQWUPYSCCAWGFW-UHFFFAOYSA-N
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Description

N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide is a compound that features a unique combination of an adamantane core and a triazole ring The adamantane structure is known for its rigidity and stability, while the triazole ring is recognized for its diverse biological activities

Scientific Research Applications

N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, the carbonic anhydrase-II enzyme, through direct binding with the active site residues . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .

Biochemical Pathways

The compound’s interaction with the carbonic anhydrase-II enzyme affects the carbon dioxide and bicarbonate conversion pathway . This can have downstream effects on processes that rely on this conversion, such as the regulation of pH and fluid balance in the body.

Pharmacokinetics

They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Result of Action

The result of the compound’s action is the moderate inhibition potential against the carbonic anhydrase-II enzyme . This can affect processes regulated by this enzyme, potentially leading to changes in pH and fluid balance.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s worth noting that the compound was synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium , suggesting that it may be stable in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in excellent yields .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Rufinamide: An anticonvulsant drug with a triazole core.

    Cefatrizine: A broad-spectrum cephalosporin antibiotic containing a triazole ring.

    Carboxyamidotriazole: An anticancer drug with a triazole moiety.

Uniqueness

N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide is unique due to its combination of an adamantane core and a triazole ring, which imparts both stability and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-12(2)16(11-22-4-3-19-21-22)20-17(23)18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,12-16H,5-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWUPYSCCAWGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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